

An In-depth Technical Guide to 2-Hydroxypyrimidine

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Compound of Interest

Compound Name: 2-Hydroxypyrimidine

Cat. No.: B189755

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This technical guide provides a comprehensive overview of **2-Hydroxypyrimidine**, including its chemical identity, physicochemical properties, experimental protocols, and its role within biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

2-Hydroxypyrimidine is a heterocyclic organic compound foundational to numerous areas of chemical and pharmaceutical research. It is structurally related to the pyrimidine bases found in nucleic acids.

Table 1: Chemical Identifiers for **2-Hydroxypyrimidine**

Identifier	Value
IUPAC Name	Pyrimidin-2-ol
Synonyms	2(1H)-Pyrimidinone, 2-Pyrimidinol, 2-Oxopyrimidine[1]
CAS Number	557-01-7[1][2]
Molecular Formula	C ₄ H ₄ N ₂ O[1][3]
Molecular Weight	96.09 g/mol [1][3]
InChI Key	VTGOHKSTWXHQJK-UHFFFAOYSA-N[3]
SMILES	Oc1ncccc1[3]

Table 2: Physicochemical Properties of **2-Hydroxypyrimidine**

Property	Value	Source
Appearance	White to off-white crystalline solid	[2][3]
Melting Point	177-178 °C	[1]
Boiling Point	309.2 °C at 760 mmHg	[1]
Density	1.28 g/cm ³	[1]
pKa	pK1: 2.24 (+1); pK2: 9.17 (0) (at 25°C)	[1]
Solubility in Water	1g / 2.2mL at 20°C	[4]

A hydrochloride salt of **2-Hydroxypyrimidine** is also commonly used in research, with the CAS number 38353-09-2.[5][6][7][8]

Experimental Protocols

Detailed experimental procedures are critical for the synthesis, purification, and evaluation of **2-Hydroxypyrimidine** and its derivatives.

While specific synthesis protocols for **2-Hydroxypyrimidine** are proprietary, general methods for creating the pyrimidine core are well-established. One common approach involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine-containing molecule like urea.

General Protocol for Pyrimidine Synthesis (Prinzig Condensation):

- **Reactant Preparation:** A solution of a 1,3-dicarbonyl compound (e.g., acetylacetone) and urea is prepared in a suitable solvent, typically a lower alcohol like ethanol or isopropanol, containing a strong acid catalyst such as hydrogen chloride.[9]
- **Reaction:** The mixture is heated under reflux for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Isolation:** Upon completion, the reaction mixture is cooled, which often results in the precipitation of the pyrimidine product as a salt (e.g., hydrochloride). The solid is collected by filtration.[9]
- **Neutralization:** The isolated salt is dissolved in water and neutralized with a base (e.g., sodium hydroxide) to yield the free pyrimidine derivative.[9]
- **Purification:** The final product is purified by recrystallization from an appropriate solvent.

Purity is essential for accurate biological and chemical studies. A standard method for purifying **2-Hydroxypyrimidine** is through recrystallization.

Protocol for Recrystallization:

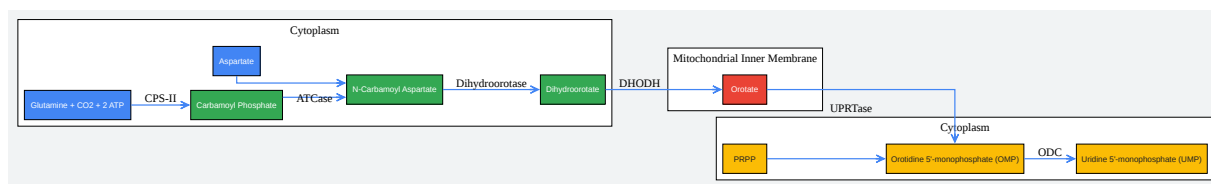
- **Dissolution:** Dissolve the crude **2-Hydroxypyrimidine** in a minimum amount of hot solvent, such as ethanol or ethyl acetate.[4]
- **Decolorization:** If the solution is colored, a small amount of activated charcoal can be added, and the mixture is briefly heated.
- **Filtration:** The hot solution is filtered to remove insoluble impurities and the activated charcoal.

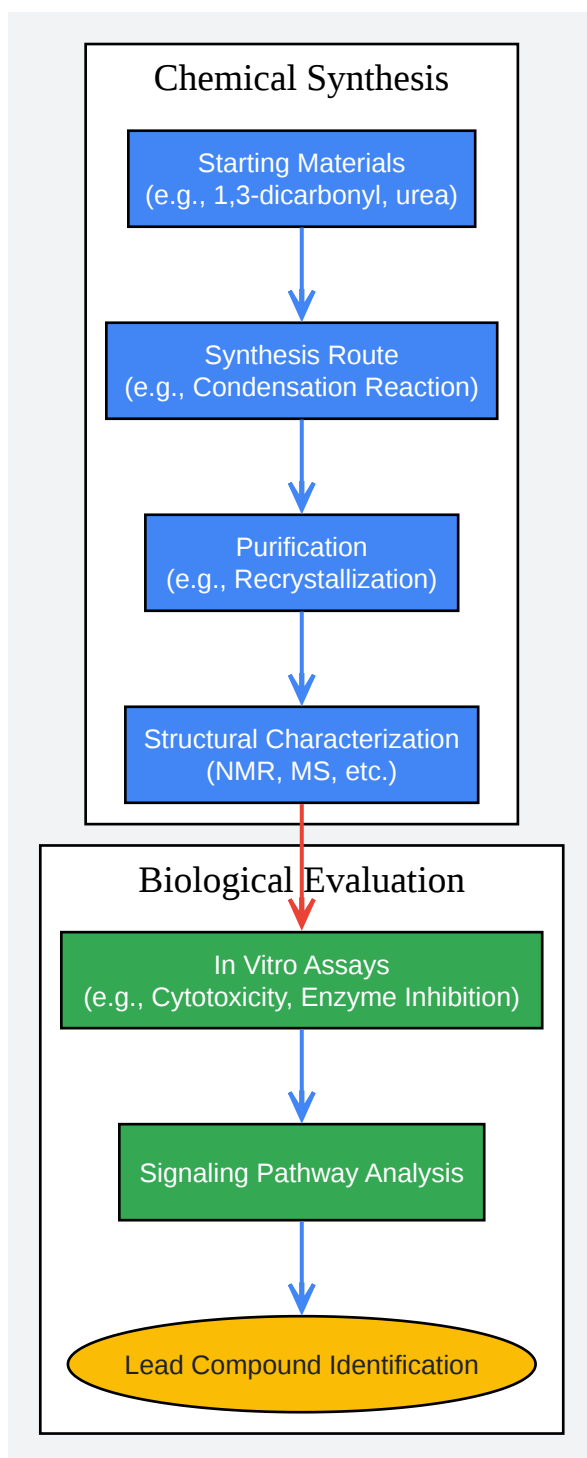
- Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation: The resulting crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
- Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.

Biological Context and Signaling Pathways

Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^{[10][11]} The pyrimidine scaffold is a core component of nucleobases in DNA and RNA (cytosine, thymine, and uracil), highlighting its fundamental role in biological systems.^[10]

In biological systems, pyrimidine nucleotides are synthesized through two main pathways: the de novo pathway and the salvage pathway.^[12] The de novo pathway builds the pyrimidine ring from simpler precursor molecules, while the salvage pathway recycles pre-existing pyrimidine bases. Rapidly proliferating cells, such as cancer cells, heavily rely on the de novo pathway to meet their high demand for nucleotides.^[12]





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